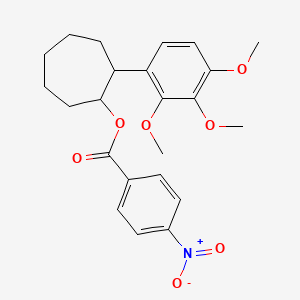![molecular formula C17H8Cl2O B14698610 7H-Benz[de]anthracen-7-one, 4,9-dichloro- CAS No. 24092-48-6](/img/structure/B14698610.png)
7H-Benz[de]anthracen-7-one, 4,9-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Benz[de]anthracen-7-one, 4,9-dichloro- is a chemical compound with a complex structure It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and is characterized by the presence of chlorine atoms at the 4 and 9 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz[de]anthracen-7-one, 4,9-dichloro- typically involves multi-step organic reactions. One common method includes the chlorination of 7H-Benz[de]anthracen-7-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7H-Benz[de]anthracen-7-one, 4,9-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
7H-Benz[de]anthracen-7-one, 4,9-dichloro- has been studied for its applications in several scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7H-Benz[de]anthracen-7-one, 4,9-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
7H-Benz[de]anthracen-7-one: Lacks the chlorine substituents, leading to different chemical properties.
4,9-Dichloroanthracene: Similar structure but lacks the ketone group, affecting its reactivity and applications.
Benzanthrone: Another PAH with different substitution patterns, used in dye production.
Propiedades
Número CAS |
24092-48-6 |
|---|---|
Fórmula molecular |
C17H8Cl2O |
Peso molecular |
299.1 g/mol |
Nombre IUPAC |
4,9-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-9-4-5-10-11-2-1-3-12-15(19)7-6-13(16(11)12)17(20)14(10)8-9/h1-8H |
Clave InChI |
UQFXJHFNAKHHKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C4=C(C3=O)C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


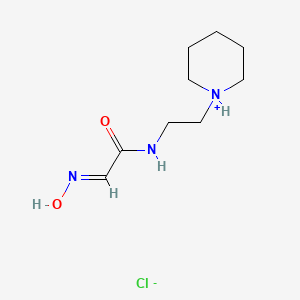
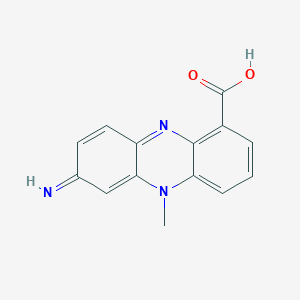
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
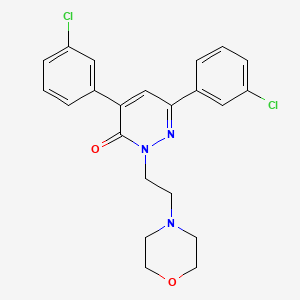
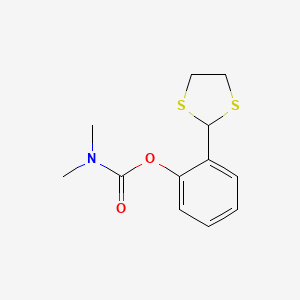

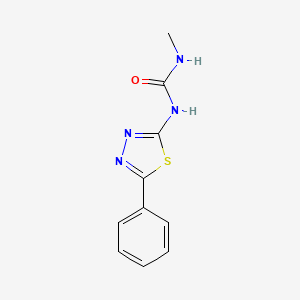
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
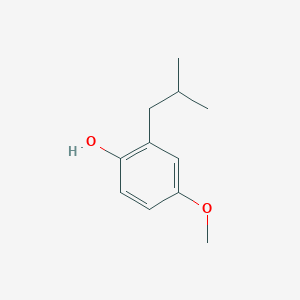
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
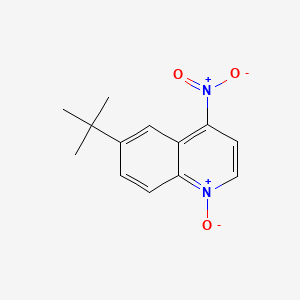
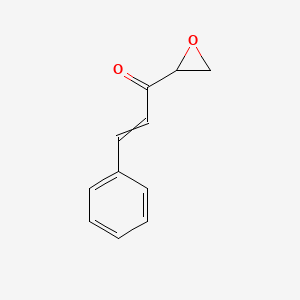
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
